5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol
Description
5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is a fluorinated aromatic compound featuring a phenolic hydroxyl group (-OH), a formyl group (-CHO), and a 2-fluoro-3-trifluoromethylphenyl substituent on its benzene ring. The trifluoromethyl (-CF₃) and fluorine groups enhance its lipophilicity, metabolic stability, and electronic properties, making it a promising candidate in medicinal chemistry and materials science . Its formyl group enables participation in condensation and nucleophilic addition reactions, while the hydroxyl group facilitates hydrogen bonding, influencing its interactions with biological targets .
Properties
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-9(7-19)12(20)6-8/h1-7,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKROTZIBQHHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685340 | |
| Record name | 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-68-3 | |
| Record name | 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-(2-Fluoro-3-trifluoromethylphenyl)-2-carboxyphenol.
Reduction: 5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antibacterial and anticancer properties:
- Antibacterial Activity : Research indicates that fluorinated compounds exhibit enhanced antibacterial effects. For instance, studies have shown that similar fluorinated imines demonstrate significant activity against both Gram-positive and Gram-negative bacteria, suggesting that 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol could possess comparable properties .
- Anticancer Properties : The compound's phenolic structure may contribute to its ability to induce apoptosis in cancer cells. Analogous compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Material Science
Due to its unique chemical structure, this compound can serve as a building block in the synthesis of advanced materials:
- Polymer Chemistry : The incorporation of fluorinated groups into polymers can enhance their thermal stability and chemical resistance. This application is particularly relevant in developing coatings and materials that require durability under harsh conditions.
- Nanotechnology : The compound's ability to interact with various substrates makes it suitable for applications in nanotechnology, including drug delivery systems where targeted release is crucial.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of fluorinated aldimines similar to 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited MIC values comparable to standard antibiotics like ampicillin, highlighting their potential as new antibacterial agents .
Case Study 2: Anticancer Activity
In another investigation, derivatives of phenolic compounds were tested for their anticancer activity against various cancer cell lines. Results demonstrated that certain derivatives induced significant cell death through apoptosis mechanisms, suggesting that 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol may also exhibit similar anticancer properties .
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Positional Isomers
| Compound Name | Key Features | Differentiating Properties |
|---|---|---|
| 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | Fluorinated substituent at position 4 | Reduced steric hindrance compared to the target compound; altered reactivity in substitution reactions . |
| 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | Fluorinated substituent at position 6 | Increased steric effects near the hydroxyl group, potentially reducing hydrogen-bonding efficiency . |
Functional Group Variants
| Compound Name | Key Features | Differentiating Properties |
|---|---|---|
| 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol | Contains a carbamoyl (-CONH₂) group instead of -CF₃ | Enhanced hydrogen-bonding capacity but lower metabolic stability due to the absence of -CF₃ . |
| 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol | Methoxy (-OCH₃) and methyl (-CH₃) substituents | Higher lipophilicity but reduced electrophilicity compared to the formyl-containing target compound . |
| 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol | Methyl (-CH₃) substituent and absence of formyl group | Limited utility in condensation reactions; weaker binding to enzymatic targets due to lack of -CHO . |
Halogen-Substituted Analogs
| Compound Name | Key Features | Differentiating Properties |
|---|---|---|
| 3-Chloro-5-(2-fluorophenyl)phenol | Chlorine substituent at position 3 | Higher electron-withdrawing effects but reduced bioavailability compared to -CF₃ analogs . |
| 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol | Bromine substituent at position 3 | Enhanced reactivity in nucleophilic aromatic substitution but increased molecular weight . |
Electronic and Steric Effects
- Electron-Withdrawing Groups : The -CF₃ and fluorine groups in the target compound increase ring electrophilicity, facilitating reactions like Friedel-Crafts alkylation .
- Steric Hindrance : The 2-fluoro-3-trifluoromethylphenyl group creates steric bulk, which may limit access to certain enzyme active sites compared to less substituted analogs (e.g., 4-substituted isomers) .
Biological Activity
5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a formyl group and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity and stability, making it a suitable candidate for drug development.
Antimicrobial Properties
Research indicates that 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that compounds with similar structures can achieve minimum inhibitory concentrations (MICs) as low as 0.25 mg/L against specific pathogens .
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases . For example, derivatives of related compounds have shown selective cytotoxicity against breast cancer cells while sparing non-cancerous cells, suggesting a potential therapeutic window .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, although detailed mechanisms are still under investigation.
The biological activity of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is likely mediated through interactions with specific molecular targets. The fluorinated groups enhance binding affinity to enzymes or receptors involved in disease processes. The formyl and hydroxyl groups facilitate hydrogen bonding, which may play a critical role in its biological efficacy .
Comparative Analysis
A comparison with similar compounds highlights the unique attributes of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol:
| Compound | Activity | Selectivity | Mechanism |
|---|---|---|---|
| 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | Antimicrobial, Anticancer | High against cancer cells | Apoptosis induction |
| 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid | Moderate Anticancer | Moderate | Cell cycle arrest |
| 4-Chloro-3-(trifluoromethyl)phenylboronic acid | Antimicrobial | Low selectivity | Enzyme inhibition |
Case Studies
- Anticancer Activity : A recent study evaluated the effects of fluorinated chalcones on MCF-7 breast cancer cells, revealing that certain derivatives significantly suppressed cell proliferation with IC50 values ranging from 12.3 to 20.5 μM . This suggests that modifications to the structure can enhance selectivity and potency.
- Antimicrobial Efficacy : In another study focusing on various fluorinated compounds, the target compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
Q & A
Q. What are the recommended synthetic routes for 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, and how can purity be optimized?
Answer: The synthesis typically involves multi-step cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the trifluoromethyl and fluoro substituents onto the phenolic backbone. Key intermediates like fluorinated benzaldehydes (e.g., 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, MW 226.56) are critical . Purity optimization requires chromatography (e.g., flash column) and recrystallization in polar aprotic solvents. Monitoring via HPLC with UV detection (λ = 254 nm) ensures >95% purity. Contaminants like unreacted aldehydes or hydroxylated byproducts should be quantified using mass spectrometry .
Q. How can the structural and electronic properties of this compound be characterized?
Answer:
- X-ray crystallography resolves stereochemistry and bond angles, as demonstrated in related fluorophenyl-pyridine structures (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine, CCDC 906008) .
- NMR (¹⁹F and ¹H) identifies electronic environments: the deshielded formyl proton (~10 ppm in ¹H NMR) and trifluoromethyl groups (-60 to -70 ppm in ¹⁹F NMR) are diagnostic .
- DFT calculations predict electron-withdrawing effects of fluorine substituents, which influence reactivity in nucleophilic aromatic substitution .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Antimicrobial screening : Use microdilution assays (e.g., against E. coli or S. aureus) with MIC values compared to controls like ciprofloxacin .
- Antioxidant activity : Employ DPPH radical scavenging assays, noting IC₅₀ values relative to ascorbic acid .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM, with EC₅₀ calculated via nonlinear regression .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?
Answer: Contradictions often arise from variability in assay conditions or impurity profiles. To address this:
- Standardize protocols : Use OECD guidelines for cytotoxicity (e.g., ISO 10993-5) and validate with reference compounds .
- Control impurities : Compare bioactivity of batches with HPLC-purity >95% vs. <90% to isolate impurity effects .
- Mechanistic studies : Perform ROS detection assays (e.g., CM-H₂DCFDA fluorescence) to confirm whether antioxidant activity is direct or indirect .
Q. What methodologies are recommended for studying its environmental fate and degradation pathways?
Answer:
- Photodegradation : Expose to UV light (λ = 300–400 nm) in aqueous solutions, analyzing degradation products via LC-MS/MS. Key intermediates may include hydroxylated or defluorinated derivatives .
- Biodegradation : Use OECD 301F respirometry with activated sludge to measure CO₂ evolution, indicating microbial mineralization potential .
- Adsorption studies : Conduct batch experiments with soil/sediment samples to calculate Kd (distribution coefficient) and assess mobility .
Q. How can computational models enhance understanding of its pharmacological mechanisms?
Answer:
- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Compare binding energies with known inhibitors to prioritize targets .
- QSAR models : Correlate substituent electronegativity (e.g., F, CF₃) with bioactivity using partial least squares regression. Validate with leave-one-out cross-validation .
- MD simulations : Track interactions in lipid bilayers to predict blood-brain barrier permeability .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Catalyst optimization : Replace Pd(PPh₃)₄ with cheaper ligands like XPhos to reduce costs while maintaining yield .
- Solvent selection : Switch from DMF to MeCN in coupling reactions to improve recyclability and reduce waste .
- Process analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
